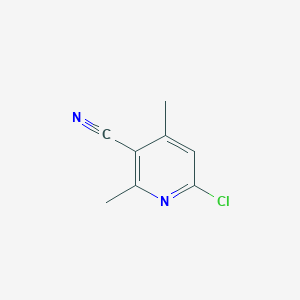

6-Chloro-2,4-dimethylnicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-8(9)11-6(2)7(5)4-10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZBZISUMOZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-72-3 | |

| Record name | 6-chloro-2,4-dimethylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2,4-dimethylnicotinonitrile

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 6-Chloro-2,4-dimethylnicotinonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. Eschewing a rigid, templated format, this document is structured to provide a logical and intuitive workflow, grounded in fundamental principles of organic chemistry. We present a robust two-step synthetic pathway, commencing with the construction of a 2-pyridone core via a multicomponent condensation reaction, followed by a high-efficiency chlorination. Each protocol is designed as a self-validating system, with detailed explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this important intermediate.

Part 1: Strategic Overview & Synthetic Design

The synthesis of this compound (3) is most effectively approached via a two-stage process. The core logic is to first construct the stable heterocyclic pyridone ring system with the required substitution pattern, and subsequently perform a robust chlorination to install the chloro-group at the 6-position. This strategy is superior to attempting a de novo synthesis with the chloro-substituent already in place, as it leverages the favorable thermodynamics of pyridone formation and the high reliability of hydroxyl-to-chloro transformations on such scaffolds.

The chosen pathway involves:

-

Synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile (2): A multicomponent reaction to form the 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile scaffold. This intermediate exists in tautomeric equilibrium with its hydroxypyridine form.

-

Chlorination of Intermediate (2): Conversion of the hydroxypyridine tautomer to the final product, this compound (3), using a standard chlorinating agent.

Caption: High-level overview of the two-stage synthetic strategy.

Part 2: Synthesis of 6-Hydroxy-2,4-dimethylnicotinonitrile (2)

The formation of the 2-pyridone core is achieved through a base-catalyzed condensation reaction. This approach is a variation of established methods for synthesizing substituted pyridones, which are known for their efficiency and high yields.[1][2] The reaction proceeds by combining an enamine or enone with an active methylene compound, in this case, malononitrile.

Mechanistic Rationale

The reaction to form the pyridone ring (2) is a classic example of a condensation-cyclization sequence. It begins with the Knoevenagel condensation of pentane-2,4-dione (acetylacetone) with malononitrile, catalyzed by a base such as piperidine. This is followed by a Michael addition of the resulting enolate to another molecule of the Knoevenagel product, and subsequent intramolecular cyclization via a Thorpe-Ziegler type reaction, which involves the attack of an enamine onto a nitrile group.[3][4][5] The final step is the elimination of a stable leaving group and tautomerization to the thermodynamically favored 2-pyridone form.

Experimental Protocol: Synthesis of Intermediate (2)

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g or mL) | Notes |

| Pentane-2,4-dione | 100.12 | 0.20 | 20.0 g (19.4 mL) | Reagent grade, freshly distilled |

| Malononitrile | 66.06 | 0.20 | 13.2 g | Toxic solid, handle with care |

| Piperidine | 85.15 | 0.02 | 2.0 mL | Catalyst |

| Ethanol | 46.07 | - | 150 mL | Anhydrous |

| Hydrochloric Acid | 36.46 | - | As needed | 2M aqueous solution |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (150 mL), pentane-2,4-dione (20.0 g, 0.20 mol), and malononitrile (13.2 g, 0.20 mol).

-

Catalyst Addition: Add piperidine (2.0 mL, 0.02 mol) to the stirred suspension.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexane eluent system.

-

Work-up & Isolation:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

-

Resuspend the crude solid in 100 mL of water and acidify to pH 5-6 with 2M HCl to neutralize any residual piperidine and precipitate any remaining product.

-

Filter the solid again, wash with cold water (2 x 30 mL), and dry in a vacuum oven at 60 °C to a constant weight.

-

-

Characterization: The resulting product, 6-Hydroxy-2,4-dimethylnicotinonitrile (2), should be an off-white to pale yellow solid. Expected yield: 70-80%. The compound can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Chlorination to this compound (3)

The conversion of the 6-hydroxy group of the pyridone tautomer to a chloro group is a standard and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction, as it reliably converts pyridones to their corresponding chloropyridines in high yield.[6][7]

Mechanistic Rationale

The chlorination mechanism involves the activation of the pyridone oxygen by POCl₃. The lone pair of the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl intermediate. This activation makes the 6-position of the pyridine ring highly susceptible to nucleophilic attack by a chloride ion (generated from POCl₃). The subsequent collapse of the intermediate and elimination of dichlorophosphoric acid yields the aromatic 6-chloropyridine product. The addition of a base like pyridine or the use of a sealed reactor can facilitate the reaction, especially for less reactive substrates.[7][8]

Caption: Conceptual workflow of the chlorination reaction mechanism.

Experimental Protocol: Synthesis of Product (3)

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (g or mL) | Notes |

| 6-Hydroxy-2,4-dimethylnicotinonitrile (2) | 162.17 | 0.10 | 16.2 g | From previous step, must be dry |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 0.30 | 46.0 g (27.8 mL) | Corrosive and moisture-sensitive |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 1.0 mL | Catalytic amount (optional) |

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 6-Hydroxy-2,4-dimethylnicotinonitrile (16.2 g, 0.10 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (28 mL, 0.30 mol) to the flask. A catalytic amount of DMF (1 mL) can be added to facilitate the reaction, though it may proceed without it.

-

Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should become a homogenous, dark solution. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Crucial Step: Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

-

Once the initial exothermic reaction has subsided, neutralize the acidic solution to pH 7-8 by the slow, portion-wise addition of solid sodium carbonate or by carefully adding a saturated sodium bicarbonate solution.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture or isopropanol to yield pure this compound (3) as a crystalline solid.

-

Dry the purified product in a vacuum oven at 40-50 °C. Expected yield: 85-95%.

-

Part 4: Safety & Handling

-

Malononitrile: A toxic solid. Avoid inhalation of dust and skin contact.[9]

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and lachrymatory. Reacts violently with water. All operations must be conducted in a fume hood, away from moisture.[10]

-

Chlorinated Nicotinonitriles: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[9][11] Always handle with appropriate PPE.

-

Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient stirring and cooling, in a well-ventilated fume hood.

References

- 1. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-2,4-dimethylnicotinonitrile (CAS No. 101251-72-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Chloro-2,4-dimethylnicotinonitrile, a substituted pyridine derivative, represents a key building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro, dimethyl, and cyano functionalities, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by practical insights and methodologies.

Chemical Identity and Physicochemical Properties

CAS Number: 101251-72-3[1]

Molecular Formula: C₈H₇ClN₂

Molecular Weight: 166.61 g/mol [2]

IUPAC Name: 6-chloro-2,4-dimethylpyridine-3-carbonitrile[2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |

Synthesis Strategies: A Field-Proven Perspective

A prevalent and robust strategy involves the construction of the pyridine ring from acyclic precursors through condensation and cyclization reactions. This approach offers high modularity, allowing for the introduction of various substituents.

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve the condensation of an appropriately substituted enamine or enone with a malononitrile derivative, followed by chlorination.

Caption: A generalized synthetic workflow for substituted nicotinonitriles.

Detailed Hypothetical Protocol:

This protocol is a conceptualized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and a basic catalyst such as piperidine or sodium ethoxide in a suitable solvent like ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.

-

Workup: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the dihydropyridine intermediate, which is then oxidized in situ or in a subsequent step to the pyridinone.

Step 2: Chlorination to this compound

-

Reagents and Setup: To a flask containing the 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq), carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 eq) under an inert atmosphere.

-

Reaction: Heat the mixture gently to reflux. The reaction progress should be monitored by TLC.

-

Workup: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three singlets:

-

One singlet for the aromatic proton on the pyridine ring.

-

Two distinct singlets for the two methyl groups at positions 2 and 4.

¹³C NMR Spectroscopy:

The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. Key expected chemical shifts include:

-

A signal for the nitrile carbon (C≡N).

-

Signals for the six carbons of the pyridine ring, with those attached to the chloro and nitrogen atoms being significantly influenced.

-

Signals for the two methyl carbons.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Fragmentation patterns would likely involve the loss of a chlorine radical, a methyl radical, or hydrogen cyanide.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by several key absorption bands:

-

A sharp, medium-intensity peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.

-

C-H stretching vibrations from the aromatic and methyl groups in the 2850-3100 cm⁻¹ region.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, typically in the fingerprint region.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups.

Key Reaction Sites:

Caption: Key reactive sites on the this compound scaffold.

-

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups (e.g., amines, alcohols, thiols). This is a cornerstone of its utility in library synthesis for drug discovery.

-

The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This functional group is a valuable handle for further molecular elaboration.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be quaternized or can coordinate to metal centers, influencing the molecule's overall properties and potential for further functionalization.

Role in Medicinal Chemistry:

The nicotinonitrile scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound offers a unique combination of features:

-

Lipophilicity and Membrane Permeability: The chloro and methyl groups can enhance the lipophilicity of the molecule, which can be crucial for crossing biological membranes and reaching intracellular targets.

-

Metabolic Stability: The methyl groups can sterically hinder metabolic attack on the pyridine ring, potentially improving the pharmacokinetic profile of drug candidates.

-

Vector for Further Synthesis: As a versatile intermediate, this compound allows for the systematic exploration of the chemical space around the nicotinonitrile core, facilitating structure-activity relationship (SAR) studies. For instance, the displacement of the 6-chloro substituent with various amines can lead to the rapid generation of a library of compounds for screening against a particular biological target.

While specific drugs containing the this compound moiety are not prominently documented, its structural motifs are present in various classes of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system agents.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

A Technical Guide to the Reactivity and Synthetic Applications of 6-Chloro-2,4-dimethylnicotinonitrile

An In-depth Technical Guide:

Executive Summary

6-Chloro-2,4-dimethylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features a pyridine ring substituted with a chlorine atom, a nitrile group, and two methyl groups, each presenting distinct opportunities for chemical modification. The electron-deficient nature of the pyridine ring, amplified by the cyano substituent, renders the C6-chloro group highly susceptible to nucleophilic aromatic substitution (SNAr). This position also serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. Furthermore, the nitrile group itself can be transformed into other valuable functional groups, such as amides and carboxylic acids, through hydrolysis. This guide provides a comprehensive analysis of these core reactivities, grounded in mechanistic principles and supported by field-proven experimental protocols designed for practical application by researchers and drug development professionals.

Molecular Structure and Reactivity Profile

The synthetic utility of this compound stems from the specific arrangement and electronic interplay of its functional groups. Understanding this profile is critical to predicting its behavior and designing successful synthetic strategies.

1.1 Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

| Property | Value | Reference |

| CAS Number | 101251-72-3 | [1] |

| Molecular Formula | C₈H₇ClN₂ | [2] |

| Molecular Weight | 166.61 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Data not consistently available | N/A |

1.2 Electronic Profile and Core Reactivity Sites

The reactivity of the molecule is dominated by three key features:

-

The C6-Chloro Substituent: The pyridine nitrogen and the C3-nitrile group are strongly electron-withdrawing. This polarization renders the C2, C4, and C6 positions electron-deficient. The chlorine atom at the C6 position (para to the nitrogen) is thereby highly activated for nucleophilic displacement.[3]

-

The C3-Nitrile Group: A versatile functional group that can participate in various transformations, most notably hydrolysis to amides or carboxylic acids under acidic or basic conditions.

-

The C-Cl Bond as a Cross-Coupling Handle: The carbon-chlorine bond provides a classic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The most prominent reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr). The intrinsic electron deficiency of the pyridine ring makes it significantly more amenable to nucleophilic attack than a corresponding benzene ring.[3]

2.1 Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

-

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the ability of the pyridine nitrogen to delocalize the negative charge.[3][5]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This pathway is distinct from SN1 and SN2 mechanisms, which are not feasible for unactivated aryl halides.[5] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition perfectly met in this molecule.[4][6]

2.2 Protocol: Synthesis of 6-Amino-2,4-dimethylnicotinonitrile

This protocol details the displacement of the C6-chloro group with an amino group using ammonia, a common and highly effective nucleophile for this transformation. The resulting product, 6-amino-2,4-dimethylnicotinonitrile, is a valuable intermediate in its own right.[7]

Materials & Reagents:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Pressure-rated reaction vessel with magnetic stirring

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Vessel Charging: To a pressure-rated glass vessel equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Add ethanol to create a slurry (approx. 5-10 mL per gram of substrate). To this, add aqueous ammonia (10-20 eq). Causality Note: A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions. Ethanol serves as a co-solvent to ensure homogeneity.

-

Reaction Execution: Seal the vessel securely. Place the vessel in an oil bath pre-heated to 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours. Self-Validation: Monitor the reaction progress by TLC or LC-MS. A sample can be taken after cooling, diluted with ethyl acetate, and spotted against the starting material. The disappearance of the starting material indicates completion.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product Isolation: The crude 6-amino-2,4-dimethylnicotinonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel. The pure product is typically a white solid.[7]

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Cl bond is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds using palladium catalysis. The Suzuki-Miyaura reaction is a premier example, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids.[8]

3.1 The Suzuki-Miyaura Coupling: Mechanism and Scope

The Suzuki-Miyaura coupling joins an organohalide with an organoboron species, typically a boronic acid or boronate ester.[9] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.[10]

The catalytic cycle consists of three fundamental steps:[9][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

3.2 Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 6-phenyl-2,4-dimethylnicotinonitrile.

Materials & Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar phosphine ligand

-

Potassium Phosphate (K₃PO₄), finely powdered

-

Toluene

-

Deionized Water

-

Inert gas supply (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Reagent Guide:

| Reagent | Equivalents | Role | Causality Insight |

| Aryl Chloride | 1.0 | Substrate | The electrophilic partner in the coupling. |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | A slight excess ensures complete consumption of the more valuable aryl chloride. |

| Pd(OAc)₂ | 0.01 - 0.05 | Catalyst Precursor | Reduced in situ to the active Pd(0) species. |

| Phosphine Ligand | 0.02 - 0.10 | Ligand | Stabilizes the Pd catalyst and facilitates oxidative addition/reductive elimination. Bulky, electron-rich ligands like SPhos are effective for challenging substrates like aryl chlorides. |

| K₃PO₄ | 2.0 - 3.0 | Base | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10] |

| Toluene/Water | ~10:1 v/v | Solvent | A biphasic system is often effective; the base is primarily in the aqueous phase, while the catalyst and substrates are in the organic phase.[12] |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and potassium phosphate (2.5 eq).

-

Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of toluene. Stir for 5-10 minutes. Causality Note: Premixing the catalyst and ligand can aid in the formation of the active catalytic species.

-

Solvent and Catalyst Addition: Add toluene and deionized water to the main reaction flask. Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. Add the catalyst solution via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Self-Validation: Monitor the reaction by LC-MS or TLC (staining with potassium permanganate can help visualize the boronic acid). The appearance of a new, higher Rf spot corresponding to the product and the disappearance of the starting material signals completion.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 6-phenyl-2,4-dimethylnicotinonitrile.

Chemical Transformations of the Nitrile Moiety

While the C-Cl bond is often the primary focus, the nitrile group offers a secondary avenue for functionalization, most commonly through hydrolysis.

4.1 Hydrolysis to Carboxylic Acid

The conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) typically requires forcing conditions, such as heating in a strong aqueous acid or base. This process proceeds via an initial hydration to a primary amide intermediate, which is then further hydrolyzed.

4.2 Protocol: Acid-Catalyzed Hydrolysis of the Nitrile Group

This protocol outlines the conversion of the nitrile to the corresponding nicotinic acid derivative. Note that this reaction may also affect other functional groups depending on the substrate.

Materials & Reagents:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 eq).

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50-75% H₂SO₄ v/v). Safety Note: Always add acid to water slowly. The reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux (typically >100 °C) and maintain for 12-48 hours. Self-Validation: Progress can be monitored by taking a small aliquot, carefully neutralizing it, and analyzing by LC-MS to observe the mass change from the nitrile to the carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice in a beaker.

-

Product Isolation: The carboxylic acid product may precipitate upon neutralization. Adjust the pH of the solution carefully with a base (e.g., aqueous NaOH) until the product precipitates out at its isoelectric point (often pH 3-5 for amino acids, but will vary).

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum. Recrystallization may be required for higher purity.

Conclusion

This compound is a robust and highly functional synthetic intermediate. Its reactivity is primarily dictated by the activated C6-chloro position, which readily undergoes nucleophilic aromatic substitution and serves as an efficient handle for palladium-catalyzed cross-coupling reactions. The strategic manipulation of this site, complemented by potential transformations of the nitrile group, provides chemists with a powerful toolkit for the rapid construction of diverse and complex molecular architectures relevant to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this versatile building block in modern synthetic chemistry.

References

- 1. This compound | 101251-72-3 [amp.chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

molecular structure of 6-Chloro-2,4-dimethylnicotinonitrile

An In-depth Technical Guide to the Molecular Structure of 6-Chloro-2,4-dimethylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative featuring a synthetically versatile nitrile group and a chlorine atom, functionalities that are of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential applications. We present a plausible synthetic route, detailed protocols for structural characterization, and an in-depth, predictive analysis of its spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in established chemical principles and data from analogous structures, offering valuable insights for researchers utilizing this scaffold in drug discovery and materials science.

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The nitrile group is a versatile functional handle for chemical elaboration and can act as a bioisostere for other functional groups or as a key hydrogen bond acceptor in ligand-protein interactions.[1] The introduction of substituents onto the pyridine ring, such as methyl groups and halogens, allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The chlorine atom, in particular, is a common feature in many FDA-approved drugs.[2] Its presence can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and modulate binding affinity through halogen bonding.[2][3] this compound combines these features, making it a valuable building block for the synthesis of novel compounds with potential biological activity. This guide serves as a foundational resource for its synthesis, characterization, and strategic application.

Physicochemical Properties and Identification

The unique arrangement of substituents on the pyridine ring dictates the molecule's physical and chemical behavior. Below is a summary of its key identifiers and calculated properties.

| Property | Value | Source / Method |

| IUPAC Name | 6-Chloro-2,4-dimethylpyridine-3-carbonitrile | Systematic Naming |

| Molecular Formula | C₈H₇ClN₂ | Calculated |

| Molecular Weight | 166.61 g/mol | Calculated[4] |

| CAS Number | 162502-54-7 | Parchem[5] |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Solubility | Predicted: Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | General chemical principles |

Synthesis and Purification

Proposed Synthesis Pathway

The synthesis involves three key transformations:

-

N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

-

Cyanation: Introduction of the nitrile group at the 3-position.

-

Chlorination: Introduction of the chlorine atom at the 6-position using a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed synthetic workflow from 2,4-lutidine.

Experimental Protocol: Synthesis of 2,4-Dimethylnicotinonitrile (Intermediate 2)

This protocol is a modification of established methods for pyridine cyanation.

-

N-Oxidation: Dissolve 2,4-lutidine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 4 hours, allowing the reaction to warm to room temperature. Monitor by TLC until starting material is consumed.

-

Work-up: Wash the reaction mixture sequentially with 10% aqueous Na₂SO₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,4-dimethylpyridine N-oxide.

-

Cyanation: To a solution of the crude N-oxide (1.0 eq) in DCM, add benzoyl chloride (1.2 eq) at 0 °C. Stir for 15 minutes. Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise. Allow the mixture to stir at room temperature for 12-18 hours.

-

Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain 2,4-dimethylnicotinonitrile.

Experimental Protocol: Chlorination to this compound (Final Product)

This protocol is analogous to methods for converting pyridine N-oxides to chloro-pyridines.[6]

-

Reaction Setup: Place 2,4-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser. Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) in a fume hood.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or GC-MS.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a solid base such as sodium carbonate or by slowly adding a concentrated NaOH solution while cooling in an ice bath.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude solid should be purified by recrystallization or column chromatography to yield the final product.

Molecular Structure Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectroscopic data based on the principles of NMR, IR, and MS, with reference to structurally similar compounds.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. GSRS [precision.fda.gov]

- 5. parchem.com [parchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Therapeutic Potential of 6-Chloro-2,4-dimethylnicotinonitrile Derivatives: A Methodological Whitepaper

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Nicotinonitrile Scaffold as a Privileged Structure in Medicinal Chemistry

The nicotinonitrile moiety, a pyridine ring substituted with a cyano group, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to naturally occurring molecules and its capacity for diverse chemical modifications make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[2] The introduction of specific substituents, such as a chloro group and methyl groups at defined positions, as in 6-Chloro-2,4-dimethylnicotinonitrile, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications are not arbitrary; they are deliberate designs to enhance potency, selectivity, and pharmacokinetic properties. Research into related nicotinonitrile and substituted pyridine structures has revealed a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antiviral effects.[2][3][4][5][6]

This guide serves as a comprehensive technical resource for researchers and drug development professionals. It moves beyond a mere survey of potential activities to provide the robust, validated methodologies required to systematically investigate the therapeutic promise of novel this compound derivatives.

Chapter 1: Investigating the Anticancer Potential

The development of novel anticancer agents is often limited by drug resistance and off-target toxicity.[2][7] Heterocyclic compounds, particularly those containing pyridine and nicotinonitrile cores, have shown significant promise as scaffolds for new anticancer drugs, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[2][3][8] The targeted synthesis of this compound derivatives is a rational approach to discovering next-generation oncology therapeutics.

Primary Screening: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating a new compound's anticancer potential is to determine its ability to inhibit the growth of cancer cell lines.[9] The MTT assay is a reliable and widely adopted colorimetric method for this purpose, quantifying cellular metabolic activity as an indicator of cell viability.[10]

The assay's principle is rooted in cellular biochemistry: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] The quantity of formazan produced is directly proportional to the number of viable cells.

Rationale: This protocol is designed to be a self-validating system. The inclusion of untreated, vehicle, and positive controls ensures that the observed effects are due to the test compound and not other experimental variables. Serial dilution allows for the determination of a dose-response relationship and the calculation of the IC50 value, a key metric of potency.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader (capable of measuring absorbance at ~570 nm)

-

Positive control drug (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of the test derivatives in cell culture medium. The concentration range should span several orders of magnitude to capture the full dose-response curve.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of medium containing the various concentrations of the test compounds.

-

Crucial Controls: Include "untreated control" wells (medium only), "vehicle control" wells (medium with the highest concentration of DMSO used for the test compounds), and "positive control" wells (medium with a known cytotoxic agent like Doxorubicin).[10]

-

-

Incubation: Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan. Gently shake the plate to ensure complete solubilization.[11]

-

Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader, typically at a wavelength of 570 nm.

Data Analysis & Interpretation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

-

Use non-linear regression to determine the IC50 value: the concentration of the compound that inhibits cell growth by 50%.[9]

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Mechanistic Insight: Enzyme Inhibition Assays

Many successful anticancer drugs function by inhibiting specific enzymes, such as kinases, that are critical for cancer cell survival and proliferation.[12] Given the structural features of nicotinonitrile derivatives, investigating their potential as enzyme inhibitors is a logical next step.

An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[13][14] The goal is to determine if and how the compound interferes with the enzyme's activity.

Understanding the mode of inhibition provides crucial insights into the compound's mechanism of action and guides further optimization.

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Rationale: This generalized protocol can be adapted for various enzyme systems (e.g., kinases, proteases). The key is to establish a linear reaction rate under initial velocity conditions before introducing the inhibitor. Pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[13]

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme

-

Test inhibitor (derivative)

-

Optimized assay buffer (specific pH, ionic strength)

-

Cofactors if required (e.g., ATP, Mg²⁺ for kinases)

-

96-well microplate (suited for absorbance, fluorescence, or luminescence)

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation:

-

To the wells of a microplate, add a fixed volume of the enzyme solution.

-

Add different concentrations of the test inhibitor. Include a "no inhibitor" control.

-

Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for binding.[12]

-

-

Reaction Initiation: Start the reaction by adding a fixed volume of the substrate to all wells simultaneously, if possible using a multi-channel pipette.

-

Reaction Monitoring: Immediately place the plate in a microplate reader. Monitor the formation of the product (or depletion of the substrate) over time by measuring the change in absorbance, fluorescence, or luminescence. The reading should be kinetic (multiple readings over time).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of enzyme activity (relative to the "no inhibitor" control) against the inhibitor concentration.

-

Determine the IC50 value from this curve.[13] Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.[14][15]

-

Chapter 2: Exploring Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16][17] Pyridine-based compounds have historically been a rich source of antimicrobials, and nicotinonitrile derivatives are actively being explored for this purpose.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The first step in evaluating a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution assay is a standardized and widely used method for determining MIC values.[11][16]

Rationale: This method provides a quantitative measure of a compound's bacteriostatic activity. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of results. The use of a bacterial inoculum standardized to a 0.5 McFarland turbidity ensures a consistent starting number of bacteria in each well.[11][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ampicillin)

-

Spectrophotometer or McFarland standards

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a broth medium.

-

Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

-

Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well plate, add 50 µL of broth to all wells.

-

Add 50 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

-

Controls:

-

Growth Control: Wells containing only broth and the bacterial inoculum.

-

Sterility Control: Wells containing only broth.

-

Positive Control: A row of wells with a standard antibiotic undergoing serial dilution.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

MIC values are best presented in a clear, tabular format for easy comparison across different compounds and bacterial strains.

| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 6-Chloro-2,4-DM-NN | >128 | >128 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 64 |

| Derivative C | 64 | 128 |

| Ampicillin (Control) | 0.5 | 8 |

Note: Data are hypothetical and for illustrative purposes only.

Chapter 3: Antiviral Activity Screening

The pyridine nucleus is a component of many antiviral drugs, and various derivatives have shown activity against a range of viruses.[2] Therefore, screening this compound derivatives for antiviral properties is a worthwhile endeavor.

Primary Screening: Cell Protection Assay

A common initial screening method is the cell protection or cytopathic effect (CPE) inhibition assay. This assay measures the ability of a compound to protect host cells from being killed by a virus.

Rationale: This assay provides a robust and relatively high-throughput method to identify compounds that interfere with any stage of the viral replication cycle, leading to host cell survival. The use of a cell viability readout (like MTT or WST-8) provides a quantitative measure of the compound's protective effect.[20]

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus, Vero E6 for SARS-CoV-2)[6][21]

-

Virus stock with a known titer

-

96-well plates

-

Test compounds and a positive control antiviral drug (e.g., Oseltamivir for influenza)

-

Cell viability reagent (e.g., MTT, WST-8)

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compounds in an appropriate infection medium.

-

Aspirate the growth medium from the cells.

-

Add the diluted compounds to the wells.

-

Immediately infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Controls: Include "cell control" (no virus, no compound), "virus control" (cells with virus, no compound), and "positive control" (cells with virus and a known antiviral drug).

-

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant cell death in the virus control wells (e.g., 48-72 hours).

-

Assessment of Cell Viability:

-

Visually inspect the wells for cytopathic effect (CPE), such as cell rounding and detachment.

-

Quantify cell viability using a reagent like MTT or WST-8, following a similar procedure as the cytotoxicity assay.[20]

-

-

Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value (the concentration that provides 50% protection). It is also crucial to determine the compound's cytotoxicity (CC50) in uninfected cells in a parallel assay to calculate the Selectivity Index (SI = CC50/EC50), a key indicator of therapeutic potential.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives warrant systematic investigation for a range of biological activities, primarily anticancer, antimicrobial, and antiviral properties. This guide has provided a foundational framework of robust, validated, and mechanistically informative protocols to enable such an investigation. By employing these methodologies—from initial high-throughput screening to more detailed mechanistic studies—researchers can effectively identify and characterize lead compounds, paving the way for the development of next-generation medicines. The key to success will lie in a multidisciplinary approach that combines rational chemical synthesis with rigorous biological evaluation.

References

- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 21. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Chloro-2,4-dimethylnicotinonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2,4-dimethylnicotinonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical process development, formulation science, and drug discovery. This guide provides a comprehensive technical overview of the solubility of this compound, a substituted pyridine derivative of interest in synthetic chemistry. We move beyond a simple recitation of data, offering a framework for understanding, predicting, and experimentally verifying its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.

Introduction: The Critical Role of Solubility

This compound is a halogenated pyridinecarbonitrile, a class of compounds frequently utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its functional groups—a chloro substituent, two methyl groups, and a nitrile moiety on a pyridine ring—creates a unique electronic and steric profile that dictates its reactivity and, crucially, its physical properties.

Understanding the solubility of this compound is not an academic exercise; it is fundamental to its practical application. Key processes that are critically dependent on solubility data include:

-

Reaction Kinetics: Ensuring reactants are in the same phase is essential for efficient molecular collision and reaction. The choice of a reaction solvent begins with the solubility of the starting materials.

-

Purification: Techniques like recrystallization are entirely dependent on a compound's differential solubility in a given solvent at varying temperatures.

-

Formulation: For active pharmaceutical ingredients (APIs), solubility in various excipients and solvent systems governs bioavailability and the feasibility of different delivery forms.

-

Analytical Chemistry: Preparing solutions for techniques like HPLC, GC, or NMR spectroscopy requires a solvent that can dissolve the analyte at the desired concentration without interference.

This guide will first deconstruct the molecule's physicochemical properties to build a predictive model of its solubility, then present a robust experimental protocol for its empirical determination.

Physicochemical Profile and Theoretical Solubility Prediction

The molecular structure is the primary determinant of a compound's solubility. The principle of "like dissolves like" serves as our guiding axiom, stating that substances with similar polarities are more likely to be miscible or soluble in one another.[1]

Molecular Structure: this compound

-

IUPAC Name: 6-chloro-2,4-dimethylpyridine-3-carbonitrile

-

Molecular Formula: C₈H₇ClN₂

-

Molecular Weight: 166.61 g/mol

-

Key Functional Groups:

-

Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): A strongly polar group that can also accept hydrogen bonds.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall dipole moment.

-

Methyl Groups (-CH₃): Nonpolar, hydrophobic groups.

-

-

Predicted pKa: -1.80±0.10[2] This low pKa suggests the pyridine nitrogen is not easily protonated, meaning its solubility will not be significantly enhanced in acidic aqueous solutions.

Solubility Prediction Workflow: Based on its hybrid structure—a polar core with nonpolar appendages—we can predict its solubility behavior across the solvent spectrum.

Caption: Logical workflow for predicting solubility based on molecular features.

Rationale:

-

High Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone are polar and can engage in dipole-dipole interactions with the nitrile and chloro groups, but they do not have strong hydrogen-bonding networks to disrupt. This makes them excellent candidates for dissolving the compound.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform have polarities that are well-matched to the chloro-substituted pyridine ring. Limited data confirms it is sparingly soluble in Chloroform.[2]

-

Lower Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the pyridine nitrogen and nitrile can accept hydrogen bonds, the overall molecule cannot donate them. The energy required to break the solvent's own hydrogen-bonding network may limit solubility. The compound is known to be slightly soluble in Methanol.[2]

-

Very Low Solubility in Nonpolar Solvents: The strong polarity of the nitrile group makes the molecule incompatible with nonpolar solvents like hexane or cyclohexane.

Quantitative Solubility Data

The following table summarizes the currently available qualitative data and provides a template for recording empirically determined quantitative values.

| Solvent | Solvent Type | Polarity Index | Known Solubility | Experimental Value (mg/mL at 25°C) |

| Hexane | Nonpolar | 0.1 | Not Reported | To be determined (TBD) |

| Toluene | Nonpolar Aromatic | 2.4 | Not Reported | TBD |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Not Reported | TBD |

| Chloroform | Chlorinated | 4.1 | Sparingly[2] | TBD |

| Diethyl Ether | Ether | 2.8 | Not Reported | TBD |

| Tetrahydrofuran (THF) | Ether | 4.0 | Not Reported | TBD |

| Ethyl Acetate | Ester | 4.4 | Not Reported | TBD |

| Acetone | Ketone | 5.1 | Not Reported | TBD |

| Acetonitrile (ACN) | Nitrile | 5.8 | Not Reported | TBD |

| Isopropanol (IPA) | Polar Protic | 3.9 | Not Reported | TBD |

| Ethanol | Polar Protic | 4.3 | Not Reported | TBD |

| Methanol | Polar Protic | 5.1 | Slightly[2] | TBD |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Not Reported | TBD |

| Water | Polar Protic | 10.2 | Not Reported | TBD (Expected to be very low) |

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible quantitative data, the equilibrium or shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute at a specified temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at 25°C.

Materials:

-

This compound (solid form)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Orbital shaker or vortex mixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or for gravimetric analysis: evaporation dish)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the equilibrium solubility experiment.

Step-by-Step Methodology:

-

Preparation: To a glass vial, add a pre-weighed amount of the solvent (e.g., 2 mL). Add an excess of this compound—enough that a significant amount of solid remains undissolved. This ensures saturation.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake vigorously for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached. Visual inspection should confirm that undissolved solid remains.

-

Phase Separation: Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 5000 rpm) is recommended to obtain a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Be cautious not to disturb the solid pellet at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.

-

Quantification:

-

Chromatographic Method (Preferred): Create a calibration curve using standard solutions of known concentrations. Dilute the filtered sample to fall within the linear range of the calibration curve and determine its concentration using HPLC-UV.

-

Gravimetric Method: Accurately weigh a clean, dry evaporation dish. Transfer a known volume of the filtered saturated solution to the dish. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/sublimation point. Weigh the dish again. The difference in mass corresponds to the dissolved solute.

-

-

Calculation: Express the final solubility in mg/mL or other appropriate units. The experiment should be performed in triplicate to ensure reproducibility.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related chloronicotinonitriles indicates the following precautions are prudent.[3][4][5]

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3] May cause irritation to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[3]

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Wash out mouth with water. Do not induce vomiting.

-

Inhalation: Move the person to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from strong oxidizing agents and strong acids.

Disclaimer: This safety information is based on related compounds and should be used as a guideline only. Users must perform their own risk assessment before handling this chemical.

Conclusion

The solubility of this compound is governed by its distinct molecular structure, which features both polar (nitrile, chloro, pyridine) and nonpolar (methyl) groups. Theoretical analysis predicts favorable solubility in polar aprotic and chlorinated solvents, with limited solubility in protic and nonpolar media. This guide provides a robust, step-by-step experimental framework for the quantitative determination of its solubility profile, enabling researchers to make informed decisions for chemical synthesis, purification, and formulation. Adherence to the detailed protocol will yield reliable data crucial for advancing research and development efforts involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Chloro-2,4-dimethylnicotinonitrile in Cross-Coupling Reactions

Introduction: The Strategic Value of 6-Chloro-2,4-dimethylnicotinonitrile

Substituted pyridine scaffolds are foundational in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents.[1] this compound is a highly versatile and valuable building block for the synthesis of diverse pyridine libraries. Its structure is strategically functionalized for diversification: the chloro group at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, the nitrile group can modulate physicochemical properties and engage in key binding interactions, and the methyl groups offer steric and electronic influence.[2] The nitrile moiety, in particular, is a prevalent feature in many active pharmaceutical ingredients (APIs), where it can act as a bioisostere for other functional groups and enhance metabolic stability.

This guide provides a comprehensive overview of the application of this compound in several pivotal cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust and practically applicable for researchers, scientists, and drug development professionals. The methodologies detailed herein leverage powerful palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to facilitate the efficient construction of carbon-carbon and carbon-nitrogen bonds.

Core Principles of Palladium-Catalyzed Cross-Coupling

The transformative power of palladium-catalyzed cross-coupling reactions lies in their ability to form C-C and C-X bonds with high efficiency and functional group tolerance under relatively mild conditions. The general catalytic cycle for these reactions, while nuanced for each specific transformation, follows a fundamental sequence of steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

-

Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic moiety to the palladium center.

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The success of these reactions with a moderately deactivated substrate like this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent. Electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) are often essential to promote the challenging oxidative addition of the C-Cl bond.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures. It is renowned for its operational simplicity, the stability and low toxicity of the boronic acid reagents, and its broad functional group compatibility.

Causality in Protocol Design:

-

Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or more advanced biaryl phosphines (e.g., SPhos, XPhos) is crucial. The ligand facilitates the oxidative addition and subsequent reductive elimination steps. For a substrate like this compound, a more robust ligand may be necessary to achieve high yields.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2,4-Dimethyl-6-phenylnicotinonitrile

-

Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 166.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Catalyst Addition: To the solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

-